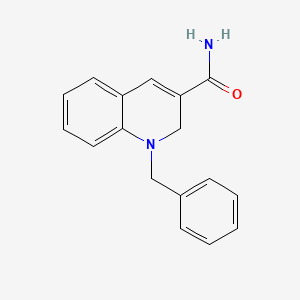
1-Benzyl-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1,2-dihydroquinoline-3-carboxamide typically involves the reaction of 1-benzyl-1,2-dihydroquinoline with a suitable carboxylating agent. One common method involves the use of benzylamine and 2-chloroquinoline-3-carboxylic acid under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient methodologies, such as the use of flow chemistry or metal-catalyzed reactions. These methods ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, benzylamine.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
Comparación Con Compuestos Similares
2-Oxo-1,2-dihydroquinoline-3-carboxamide: Known for its potent acetylcholinesterase inhibitory activity.
1,4-Dihydroquinoline-3-carboxylates: These compounds are synthesized via a sequence of hydride shift, dealkylation, and cyclization processes.
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Evaluated for its inhibitory activity against monoamine oxidase and acetylcholinesterase.
Uniqueness: 1-Benzyl-1,2-dihydroquinoline-3-carboxamide stands out due to its specific structural features and its potential as a therapeutic agent for neurodegenerative diseases. Its unique ability to inhibit acetylcholinesterase with high potency makes it a valuable compound for further research and development .
Propiedades
Número CAS |
85749-96-8 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
1-benzyl-2H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H16N2O/c18-17(20)15-10-14-8-4-5-9-16(14)19(12-15)11-13-6-2-1-3-7-13/h1-10H,11-12H2,(H2,18,20) |
Clave InChI |
BTGLRZTWAFVWOJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


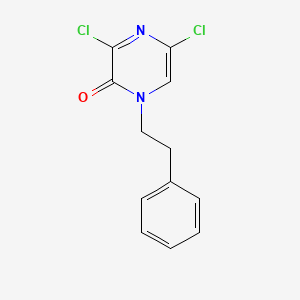

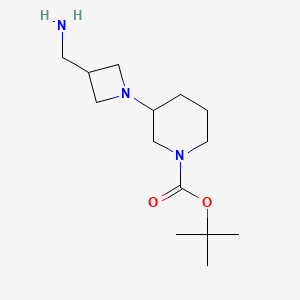
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
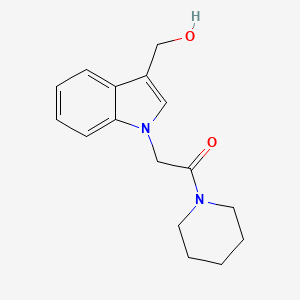
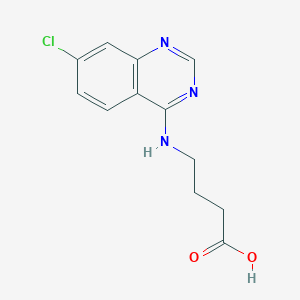
![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)

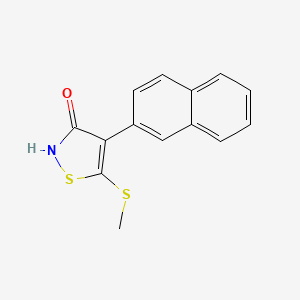
![6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11849932.png)
![2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone](/img/structure/B11849935.png)
![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
![[3-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B11849952.png)
